1-(Dimethylamino)heptane
Description
Overview of Tertiary Amines as Versatile Functional Organic Molecules
Tertiary amines are a class of organic compounds derived from ammonia (B1221849) where all three hydrogen atoms have been replaced by organic substituents, such as alkyl or aryl groups. numberanalytics.comsolubilityofthings.com This structural characteristic, specifically the presence of a nitrogen atom with a lone pair of electrons and three bonded carbon groups, imparts a unique set of chemical properties that make them highly versatile in a multitude of chemical contexts. numberanalytics.comamerigoscientific.comalgoreducation.com
Unlike primary and secondary amines, tertiary amines lack a hydrogen atom on the nitrogen, which means they cannot act as hydrogen bond donors. solubilityofthings.comalgoreducation.com This affects their physical properties, such as boiling points, which are generally lower than their primary and secondary counterparts of similar molecular weight. algoreducation.com However, the lone pair of electrons on the nitrogen atom allows them to act as bases and nucleophiles, readily participating in a wide array of chemical reactions. numberanalytics.com
Their versatility is evident in their widespread use across various sectors. In industrial processes, they serve as catalysts, intermediates in the synthesis of complex molecules, and as agents for adjusting pH. amerigoscientific.comtechsciresearch.com The pharmaceutical industry utilizes tertiary amines extensively as they are integral components in the structure of many drugs, including antihistamines and antidepressants. numberanalytics.comtechsciresearch.com Furthermore, they are found in personal care products, where they function as emulsifiers, surfactants, and conditioning agents. techsciresearch.com
Research Significance of Aliphatic Tertiary Amines in Advanced Chemical Systems
Aliphatic tertiary amines, characterized by the attachment of three alkyl groups to the nitrogen atom, are a significant subclass of tertiary amines that are drawing increasing research attention. acs.org Their utility spans from being building blocks in organic synthesis to playing crucial roles in the development of advanced materials.
The basicity of aliphatic amines makes them suitable for use as catalysts in various organic transformations. mdpi.com For instance, they have been investigated for their catalytic effects on the ring-opening polymerization of benzoxazines, a class of high-performance thermosetting resins. mdpi.com The specific structure of the aliphatic amine can influence the reaction's kinetics and the properties of the resulting polymer. mdpi.com
In the realm of material science, long-chain aliphatic tertiary amines are used as surfactants and corrosion inhibitors. industrialchemicals.gov.au Their amphiphilic nature, with a polar head group (the amine) and a nonpolar tail (the alkyl chains), allows them to modify surface properties. Recent research has explored the use of N,N-dimethyloctylamine, a close structural relative of 1-(dimethylamino)heptane, in the synthesis of radially amphiphilic antimicrobial peptides. nih.gov These studies highlight the potential for designing molecules with specific biological activities based on the structure of the aliphatic amine.
Furthermore, aliphatic tertiary amines are being investigated as components in systems for formic acid dehydrogenation, a process of interest for chemical energy storage. mdpi.com In these systems, the amine acts as a base and can influence the efficiency of the catalyst. mdpi.com The synthesis of complex aliphatic amines from simpler feedstocks through transition-metal catalyzed reactions is also an active area of research, aiming to develop more efficient and selective synthetic methods. acs.org
Current Research Landscape and Academic Focus on N,N-Dimethylheptylamine
N,N-Dimethylheptylamine, with the chemical formula C9H21N, is a specific aliphatic tertiary amine that is part of the broader research interest in this class of compounds. guidechem.comguidechem.com While not as extensively studied as some other amines, it serves as a model compound for understanding the properties and reactivity of medium-chain aliphatic tertiary amines.
Current academic focus on N,N-Dimethylheptylamine and related compounds revolves around several key areas:
Physicochemical Properties: Characterization of its fundamental properties such as boiling point, density, and solubility is crucial for its application in various chemical processes. guidechem.comsolubilityofthings.com Its solubility in organic solvents like ethers and alcohols is a key characteristic. solubilityofthings.com
Catalysis: Its potential as a catalyst in organic reactions is an area of exploration. guidechem.com The lone pair on the nitrogen atom allows it to function as a base or nucleophile, potentially catalyzing reactions such as polymerizations or condensations.
Synthesis and Functionalization: Developing efficient methods for the synthesis of N,N-Dimethylheptylamine and other aliphatic amines is an ongoing research effort. solubilityofthings.com This includes methods like reductive amination and alkylation of amines. solubilityofthings.com
Material Science Applications: Its use as a building block for more complex molecules is being investigated. For example, its derivatives are being studied for their potential in creating novel materials with specific properties. ontosight.aiontosight.ai
The research into N,N-Dimethylheptylamine contributes to the broader understanding of structure-property relationships in aliphatic tertiary amines, which can inform the design of new molecules for a wide range of applications, from pharmaceuticals to advanced materials. solubilityofthings.com
| Property | Value |
| Molecular Formula | C9H21N |
| Molecular Weight | 143.27 g/mol |
| Boiling Point | 170.1 °C at 760 mmHg |
| Density | 0.777 g/cm³ |
| Flash Point | 47.8 °C |
| Melting Point | -77.7 °C (estimate) |
| Vapor Pressure | 1.5 ± 0.3 mmHg |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylheptan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-4-5-6-7-8-9-10(2)3/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSICDRUYCNGRIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200751 | |
| Record name | N,N-Dimethylheptylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5277-11-2 | |
| Record name | N,N-Dimethyl-1-heptanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5277-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylheptylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005277112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylheptylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylheptylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYLHEPTYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/847WT67AJE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 1 Dimethylamino Heptane and Its Derivatives
Established Synthetic Routes and Mechanistic Pathways
Several reliable methods for the synthesis of 1-(dimethylamino)heptane have been established. Two of the most common and versatile approaches are reductive amination and the alkylation of amines. solubilityofthings.com
Reductive Amination
Reductive amination is a widely employed and flexible method for synthesizing amines. youtube.com This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. youtube.commasterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of heptanal (B48729) with dimethylamine (B145610).
The general mechanism proceeds as follows:
Nucleophilic Attack: The nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of heptanal.
Formation of an Imine Intermediate: This initial adduct then undergoes dehydration to form an iminium ion.
Reduction: The iminium ion is subsequently reduced to the final tertiary amine, this compound. youtube.com
A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com The reaction can often be performed as a "one-pot" procedure, where the carbonyl compound, amine, and reducing agent are all combined in a single reaction vessel. youtube.com
Alkylation of Amines
Another fundamental approach to synthesizing this compound is through the direct alkylation of a suitable amine precursor. solubilityofthings.com This method involves the reaction of an amine with an alkyl halide. However, controlling the degree of alkylation can be challenging, as the primary amine can be successively alkylated to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com
To synthesize this compound via this route, one could start with heptylamine (B89852) and react it with a methylating agent, such as methyl iodide or dimethyl sulfate. google.comontosight.ai To favor the formation of the tertiary amine, a carefully controlled stoichiometry and reaction conditions are necessary.
Precursor Chemistry and Strategic Utilization of Starting Materials
The choice of starting materials is a critical aspect of any synthetic strategy. For the synthesis of this compound, the primary precursors are heptanal and dimethylamine for reductive amination, or heptylamine and a methylating agent for alkylation routes.
Heptanal can be prepared through various methods, including the oxidation of heptan-1-ol.
Heptylamine can be synthesized through several routes, such as the reduction of heptaldoxime or heptanonitrile. orgsyn.org The reduction of heptaldoxime can be achieved using sodium and an alcohol. orgsyn.org
Dimethylamine is a commercially available gas that is often used in an aqueous or alcoholic solution.
The strategic selection of these precursors is influenced by factors such as commercial availability, cost, and the desired purity of the final product. For instance, while direct alkylation of heptylamine is a conceptually simple route, the potential for over-alkylation often makes reductive amination the more controlled and preferred method for synthesizing tertiary amines like this compound. masterorganicchemistry.com
| Synthetic Route | Primary Precursors | Key Reagents | Advantages | Challenges |
| Reductive Amination | Heptanal, Dimethylamine | NaBH₃CN, NaBH(OAc)₃, NaBH₄ | High selectivity, often a one-pot reaction youtube.commasterorganicchemistry.com | Requires careful control of pH youtube.com |
| Alkylation of Amines | Heptylamine, Methylating Agent (e.g., Methyl Iodide) | Base | Conceptually simple | Difficult to control the degree of alkylation, potential for over-alkylation masterorganicchemistry.com |
Advanced Synthetic Strategies for Analogs and Modified Forms of N,N-Dimethylheptylamine
The fundamental synthetic strategies used for this compound can be adapted and extended to produce a wide array of its analogs and modified forms. These advanced strategies often involve the use of more complex starting materials or specialized reagents to introduce desired functional groups or structural motifs.
For example, the synthesis of analogs with different alkyl chain lengths can be achieved by simply substituting heptanal with other aldehydes (e.g., hexanal, octanal) in the reductive amination process. Similarly, using different primary or secondary amines in the initial reaction with an aldehyde or ketone can lead to a diverse range of tertiary amines.
The synthesis of more complex analogs, such as those containing additional functional groups or chiral centers, requires more sophisticated synthetic planning. For instance, the synthesis of chiral amines can be achieved through asymmetric reductive amination, employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reduction step.
Applications of 1 Dimethylamino Heptane in Organic and Inorganic Synthesis
Role as a Catalytic Agent and Reaction Promoter in Organic Transformations
The tertiary amine functionality in 1-(Dimethylamino)heptane allows it to act as a base or a nucleophilic catalyst in various organic reactions. As a base, it can deprotonate acidic protons to generate reactive intermediates. In its role as a nucleophilic catalyst, the nitrogen atom can initiate reactions, for example, by activating acyl compounds.
While specific studies employing this compound as a catalyst are not extensively documented, its properties are comparable to other tertiary amines used in reactions such as esterifications, amidations, and cross-coupling reactions. acs.org For instance, tertiary amines are known to facilitate reactions by scavenging acid byproducts or by forming reactive intermediates. mdpi.com The long heptyl chain could also influence solubility and reaction kinetics in nonpolar media.
Illustrative Data for Catalytic Applications The following table provides a hypothetical overview of reaction types where a tertiary amine like this compound could theoretically be applied as a catalyst or promoter. This data is illustrative and not based on documented experimental results for this specific compound.
| Reaction Type | Substrate Example | Theoretical Role of this compound | Potential Product |
|---|---|---|---|
| Acylation | Benzoyl Chloride + Benzyl Alcohol | Acid Scavenger | Benzyl Benzoate |
| Michael Addition | Acrylonitrile + Malonic Ester | Base Catalyst | Substituted Cyanoester |
| Elimination | 2-Bromooctane | Base | Octenes |
Function as a Directing Agent in Materials Synthesis
The synthesis of porous materials and nanostructures often relies on organic molecules that act as templates or structure-directing agents (SDAs). rsc.orgresearchgate.net These agents guide the organization of inorganic precursors into specific crystalline frameworks or morphologies.
Synthesis of Aluminophosphate Molecular Sieves
Aluminophosphate (AlPO) molecular sieves are a class of crystalline materials with well-defined micropores, making them useful in catalysis and separation. acs.org Their synthesis typically requires an organic SDA to direct the formation of the aluminophosphate framework. justia.com Various amines and quaternary ammonium (B1175870) compounds have been successfully used as SDAs to produce different AlPO structures. justia.comresearchgate.net For example, 4-dimethylaminopyridine (B28879) has been used to synthesize AlPO materials like EMM-8 and SSZ-51. justia.com
Although the amphiphilic nature of this compound, with its polar amine head and nonpolar alkyl tail, makes it a plausible candidate for an SDA, there is a lack of specific reports in the scientific literature detailing its use for the synthesis of aluminophosphate molecular sieves. The role of the SDA is crucial, as its size, shape, and charge distribution determine the resulting pore structure of the molecular sieve. acs.org
Templating and Directing Roles in Nanostructure Formation
Template-assisted synthesis is a powerful method for controlling the size, shape, and structure of nanomaterials. researchgate.netinnovareacademics.innih.gov Organic molecules can self-assemble into structures like micelles or vesicles, which then serve as soft templates for the deposition or growth of inorganic materials.
A molecule like this compound, possessing both a hydrophilic head (dimethylamino group) and a hydrophobic tail (heptyl chain), could theoretically self-assemble in solution to form such templates. The specific nanostructure formed would depend on factors like solvent polarity and concentration. While this application is conceivable, documented examples specifically using this compound as a templating agent for nanostructure formation are not readily found in published research.
Utility as a Surfactant in Nanoparticle Synthesis and Surface Modification (e.g., Platinum Nanoparticles)
Surfactants play a critical role in the synthesis of nanoparticles by controlling nucleation and growth and by preventing aggregation. mdpi.comku.dk The amphiphilic structure of this compound makes it a potential surfactant. The dimethylamino group can act as a capping agent, binding to the surface of metal nanoparticles, while the heptyl chain provides steric stabilization in a solvent.
The synthesis of platinum nanoparticles (PtNPs), which are important catalysts, often employs surfactants to control particle size and ensure stability. nih.govnih.gov While a variety of sulfur-containing (thiol) and other amine-based surfactants have been investigated for this purpose, including 1,1-dimethyl heptanethiol, specific studies detailing the use of this compound as the primary surfactant for PtNP synthesis are scarce. rsc.org The choice of surfactant is known to be a key parameter in tuning the final size and catalytic properties of the nanoparticles. ku.dkrsc.org
Illustrative Data for Surfactant Properties This table presents theoretical properties relevant to the function of an amphiphilic amine as a surfactant in nanoparticle synthesis. The values are for illustrative purposes.
| Property | Theoretical Value/Behavior | Significance in Nanoparticle Synthesis |
|---|---|---|
| Hydrophilic-Lipophilic Balance (HLB) | Low to Intermediate | Determines suitability for water-in-oil vs. oil-in-water emulsions. |
| Critical Micelle Concentration (CMC) | Dependent on solvent and temperature | Concentration at which surfactant molecules begin to form micelles. |
| Binding Affinity to Pt Surface | Moderate (via N atom) | Stabilizes nanoparticles and controls growth. |
Employment as a Solvent or Reaction Medium in Specialized Synthetic Procedures
The choice of solvent can significantly influence the outcome of a chemical reaction. This compound has a combination of a polar amine group and a nonpolar heptyl chain, suggesting it could function as a solvent for a range of reactants. Its basic nature could also be beneficial in reactions that require a basic medium.
While common solvents like n-heptane (a nonpolar hydrocarbon) and various polar aprotic solvents are widely used, google.comnih.gov the use of functionalized long-chain amines like this compound as a primary solvent is less common and typically reserved for specialized procedures where its unique properties are advantageous. For example, a related green solvent, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, has been explored as a non-toxic replacement for common polar aprotic solvents. rsc.org However, research focused on using this compound as a reaction medium is not prominent in the literature.
Investigations of 1 Dimethylamino Heptane in Analytical Chemistry and Separation Science
Application as a Modifier in Advanced Chromatographic Techniques
The utility of 1-(Dimethylamino)heptane as a modifier in chromatographic systems stems from its chemical nature. As a tertiary amine, it can influence the interactions between the analyte, the stationary phase, and the mobile phase, thereby affecting the retention and selectivity of separations.
Capillary electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of high-performance liquid chromatography. It is particularly useful for the separation of stereoisomers (enantiomers). While direct studies employing this compound in enantioselective CEC were not found, the role of mobile phase modifiers is crucial in this technique. The addition of modifiers can influence the electroosmotic flow and the interactions between the analytes and the chiral stationary phase. Amines can be used to adjust the pH of the mobile phase, which can alter the charge of both the analytes and the stationary phase, thereby affecting their electrophoretic mobility and chromatographic retention. This can lead to improved resolution of enantiomers.
The addition of amines as mobile phase modifiers can have a significant impact on the retention and selectivity of chromatographic separations. In normal-phase chromatography, where the stationary phase is polar and the mobile phase is non-polar, amines can interact with active sites on the stationary phase, such as silanol groups on a silica surface. This can reduce undesirable interactions with polar analytes, leading to improved peak shape and selectivity. A patent on the use of amines or amino acids as mobile phase modifiers in normal phase chromatography suggests that their presence can improve the resolution and/or productivity of the purification of peptides and lipopeptides google.com. The amine functionality is thought to be key to influencing retention and selectivity in these systems google.com.
| Chromatographic Technique | Potential Role of this compound as a Modifier |
| Affinity Chromatography | Alteration of mobile phase pH and ionic strength to modulate binding and elution. |
| Capillary Electrochromatography | Adjustment of electroosmotic flow and analyte-stationary phase interactions. |
| Normal-Phase Chromatography | Interaction with active sites on the stationary phase to improve peak shape and selectivity. |
| Reversed-Phase Chromatography | Acting as an ion-pairing agent or suppressing analyte ionization to alter retention. |
Inclusion in Buffer Systems for Biomolecular Analysis (e.g., Nucleic Acid Hybridization)
Nucleic acid hybridization is a fundamental technique in molecular biology used to detect specific DNA or RNA sequences. The process involves the formation of a duplex between two complementary single-stranded nucleic acid molecules. The composition of the hybridization buffer is critical for the specificity and efficiency of this process. While a review of the literature did not yield specific examples of this compound being used in nucleic acid hybridization buffers, the general components of such buffers are well-established. They typically include a buffering agent to maintain a stable pH, salts to control the ionic strength, and sometimes agents that accelerate the hybridization rate. Formamide is a commonly used solvent in these buffers to lower the melting temperature of the nucleic acid duplexes nih.govgoogle.comgoogle.com. Given its basic nature, this compound could potentially be used as a buffering agent, although its efficacy and compatibility with the other components and the nucleic acids themselves would need to be experimentally validated.
Methodologies for Spectroscopic and Advanced Analytical Characterization
The characterization of this compound can be achieved through various spectroscopic and analytical techniques. These methods provide information about the compound's structure, purity, and physical properties.
Mass Spectrometry: The mass spectrum of 1-Heptanamine, N,N-dimethyl- (an alternative name for this compound) is available in the NIST WebBook nist.gov. The electron ionization (EI) mass spectrum shows a molecular ion peak and a characteristic fragmentation pattern that can be used for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. While detailed, interpreted spectra for this compound were not found in the immediate search results, spectral data for similar compounds are available and can provide an indication of the expected chemical shifts and coupling patterns. PubChem indicates the availability of ¹³C NMR spectra for N,N-Dimethylheptylamine nih.gov.
Infrared (IR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl chain and the dimethylamino group. While a specific spectrum for this compound was not retrieved, the general features of alkane and amine spectra are well-documented docbrown.info.
Below is a table summarizing some of the key identifiers and properties of this compound.
| Identifier/Property | Value | Source |
| IUPAC Name | N,N-dimethylheptan-1-amine | PubChem nih.gov |
| CAS Number | 5277-11-2 | NIST WebBook nist.gov |
| Molecular Formula | C9H21N | NIST WebBook nist.gov |
| Molecular Weight | 143.27 g/mol | PubChem nih.gov |
Biophysical and Biomolecular Interaction Studies Involving 1 Dimethylamino Heptane Derivatives
Exploration of N,N-Dimethylheptylamine-N-oxide as an Osmolyte and Protein Stabilizer
N,N-Dimethylheptylamine-N-oxide, an amine oxide derivative of 1-(Dimethylamino)heptane, belongs to a class of compounds known as osmolytes. Osmolytes are small organic molecules that organisms accumulate in high concentrations to manage osmotic stress. researchgate.net A key function of many osmolytes is to protect proteins from denaturation under harsh environmental conditions, thereby acting as protein stabilizers. nih.gov The mechanism of this stabilization is a subject of extensive research, with the most studied analogue being Trimethylamine N-oxide (TMAO). While direct research on N,N-Dimethylheptylamine-N-oxide is limited in the available literature, its structural similarity to TMAO—featuring a hydrophilic amine oxide head and hydrophobic alkyl groups—provides a basis for understanding its potential biophysical properties.
The ability of certain chemical groups to resist protein adsorption is critical for the development of biocompatible materials and medical devices. Surfaces modified with compounds that can create a tightly bound hydration layer can effectively prevent proteins from making contact and adsorbing, a process known as fouling. Amine oxides, like the functional head of N,N-Dimethylheptylamine-N-oxide, are investigated for this purpose.
The primary mechanism for protein resistance is believed to be the creation of a repulsive "cushion" of water molecules. The N-oxide group is a strong hydrogen bond acceptor, allowing it to structure surrounding water molecules. This hydration layer creates an energetic barrier to the displacement of water that would be required for a protein to adsorb onto the surface. While specific studies on N,N-Dimethylheptylamine-N-oxide for surface modification were not prominent, research on similar self-assembled monolayers demonstrates that a combination of hydrophilic head groups and optimal alkyl chain packing is necessary to create robust, protein-resistant surfaces. The heptyl tail of N,N-Dimethylheptylamine-N-oxide would contribute to the self-assembly and packing density of such a modifying layer.
Trimethylamine N-oxide (TMAO) is a quintessential protein-stabilizing osmolyte found in high concentrations in many marine animals. nih.gov It effectively counteracts the denaturing effects of urea (B33335) and high hydrostatic pressure. ppexmed.com Understanding the properties of TMAO provides a framework for evaluating the potential osmolytic capabilities of its longer-chain analogue, N,N-Dimethylheptylamine-N-oxide.
The stabilizing effect of most osmolytes is often explained by the "preferential exclusion" model. In this model, the osmolyte is depleted from the protein's immediate hydration layer, which makes the unfolded state of the protein, with its larger surface area, thermodynamically unfavorable. nih.govppexmed.com However, recent studies indicate that TMAO's mechanism is distinct and more complex. Unlike osmolytes such as glycine (B1666218) and betaine, which are strongly excluded from protein surfaces, TMAO appears to engage in weak, direct, and attractive interactions with the polypeptide backbone. nih.gov It is hypothesized that TMAO acts as a unique surfactant that stabilizes the compact, folded state of a protein. nih.gov Furthermore, TMAO is known to enhance the structure of bulk water, which can decrease the solubility of the unfolded peptide backbone and favor the folded conformation. nih.gov
N,N-Dimethylheptylamine-N-oxide, with its significantly longer and more hydrophobic heptyl chain, would be expected to have more pronounced surfactant properties compared to TMAO. This increased hydrophobicity could lead to stronger interactions with non-polar regions of proteins. While this might enhance its interaction with certain protein structures, it could also potentially disrupt native conformations if the hydrophobic interactions become too strong, a deviation from the typically "compatible" nature of osmolytes.
| Property | Trimethylamine N-oxide (TMAO) | Glycine & Betaine | Predicted Properties for N,N-Dimethylheptylamine-N-oxide |
|---|---|---|---|
| Primary Stabilization Mechanism | Weak direct interaction with polypeptide; enhances water structure. nih.gov | Preferential exclusion from protein surface. nih.govnih.gov | Likely a combination of water structure enhancement and stronger, direct hydrophobic interactions with protein non-polar regions. |
| Interaction with Water | Strengthens water's hydrogen bond network ("structure maker"). ppexmed.com | Less pronounced effect on bulk water structure. | Strong hydrogen bonding at the N-oxide head, with significant hydrophobic effect from the heptyl tail. |
| Hydrophobicity | Amphiphilic, with three methyl groups. rpi.edu | Primarily hydrophilic. | Significantly more hydrophobic due to the C7 alkyl chain. |
| Compatibility | Considered a "counteracting" osmolyte; can over-stabilize proteins in the absence of a denaturant like urea. ppexmed.com | Considered "compatible" osmolytes. | Potentially less "compatible" due to stronger surfactant-like properties that could be disruptive. |
Influence on Enzyme Activity and Conformational Stability in Chemical Systems (e.g., Laccase in Ionic Liquids)
The stability and activity of enzymes are highly dependent on their solvent environment. Ionic liquids (ILs) have been explored as alternative solvents for enzymatic reactions, but their interactions with enzymes can be complex, leading to either stabilization or deactivation. Studies on the enzyme laccase in the presence of various ILs reveal key structural factors that influence these outcomes.
Research has shown that the choice of both the cation and anion of the ionic liquid, as well as the length of the cation's alkyl chain, can dramatically affect laccase activity. mdpi.com For instance, in some systems, increasing the alkyl chain length of the IL cation leads to a more significant decrease in enzyme activity. This is often attributed to the increased hydrophobicity of the cation, which can disrupt the enzyme's tertiary structure by interfering with hydrophobic pockets or unfolding the protein.
A derivative of this compound, if used as a cation in an ionic liquid, would introduce a seven-carbon alkyl chain. Based on general findings, this relatively long chain could pose a risk of deactivating laccase. mdpi.com However, other studies have shown that certain hydrophobic ionic liquids can protect laccase from deactivation by partitioning reactive mediator molecules away from the enzyme, suggesting a more complex interplay of factors. researchgate.net The specific effect would depend on the complete structure of the ionic liquid and the reaction conditions.
| Factor | Observed Effect on Laccase | Reference |
|---|---|---|
| Increasing Cation Alkyl Chain Length | Often leads to a dose-dependent decrease in enzyme activity. | mdpi.com |
| Ionic Liquid Concentration | Higher concentrations generally cause a more significant reduction in activity. | mdpi.com |
| Choice of Anion/Cation | Specific ion combinations (e.g., Tetramethylguanidine-Serine) can disrupt the enzyme's electron transfer mechanism. | mdpi.com |
| System Phase (Aqueous vs. Biphasic) | A biphasic system with a hydrophobic ionic liquid can protect the enzyme by sequestering deactivating mediators. | researchgate.net |
Intermolecular Interactions in Chromatographic Systems and Biomolecular Recognition
The behavior of this compound in chromatographic systems and its potential for biomolecular recognition are governed by the intermolecular forces it can exert. nih.gov The structure of the molecule—a tertiary amine with a medium-length alkyl chain—allows for a specific set of interactions.
Hydrophobic Interactions: The primary interaction is driven by the seven-carbon heptyl chain. In reversed-phase chromatography, this non-polar tail would interact strongly with the stationary phase (e.g., C18), leading to significant retention. This same hydrophobicity would drive its association with non-polar pockets in biomolecules like proteins.
Hydrogen Bonding: The nitrogen atom of the dimethylamino group has a lone pair of electrons and can act as a hydrogen bond acceptor. This allows it to interact with protic solvents or hydrogen bond donor sites on other molecules, such as the hydroxyl or amide groups on proteins or silica-based stationary phases.
Ionic/Electrostatic Interactions: In acidic conditions (pH below its pKa), the tertiary amine will be protonated, forming a positively charged cation. This allows for strong electrostatic interactions with negatively charged surfaces or biomolecules (e.g., anionic residues like aspartate or glutamate (B1630785) on a protein surface) and is the basis for its use in ion-exchange chromatography.
These combined interactions dictate how this compound is separated and purified, and how it might bind to a biological target. Its amphiphilic nature—having both a hydrophobic tail and a potentially charged, polar head—is a key feature in its role in molecular recognition events. nih.gov
Computational and Theoretical Studies on 1 Dimethylamino Heptane
Molecular Modeling and Simulation Approaches to Understand Conformational Landscapes
The flexibility of the heptyl chain in 1-(Dimethylamino)heptane gives rise to a complex conformational landscape. Molecular modeling and simulation techniques are employed to explore the various spatial arrangements (conformers) of the molecule and their relative energies.
Molecular Mechanics (MM) force fields are often the starting point for conformational analysis. These classical methods approximate the potential energy of a molecule as a function of its bond lengths, bond angles, and dihedral angles. By systematically rotating the single bonds in the heptyl chain, a potential energy surface can be mapped, revealing the low-energy (and therefore more populated) conformations. The primary dihedral angles along the carbon backbone (C-C-C-C) are expected to favor staggered conformations, specifically the lower-energy anti (trans) and the slightly higher-energy gauche arrangements.
Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior. By simulating the movement of atoms over time, MD simulations can explore the conformational space and identify the most stable and frequently occurring structures. These simulations can also reveal the energy barriers between different conformers, providing information on the flexibility of the molecule. For this compound, MD simulations can illustrate how the heptyl chain folds and moves, and how the terminal dimethylamino group influences this motion through steric hindrance.
A representative analysis of a related, smaller tertiary amine, N,N-dimethylbutanamine, can illustrate the types of data generated in a conformational study. The relative energies of different conformers are typically calculated to determine their stability.
Table 1: Illustrative Conformational Analysis of a Tertiary Amine (N,N-dimethylbutanamine) This table is based on general principles of conformational analysis for alkylamines and serves as an example. Specific values for this compound would require a dedicated computational study.
| Conformer Description | Dihedral Angle (C1-C2-C3-N) | Relative Energy (kcal/mol) |
| Anti (trans) | ~180° | 0.00 |
| Gauche (+) | ~+60° | ~0.9 |
| Gauche (-) | ~-60° | ~0.9 |
Quantum Chemical Calculations and Electronic Structure Analysis for Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) , provide a more accurate description of the electronic structure of this compound. These calculations are instrumental in predicting the molecule's reactivity.
Frontier Molecular Orbital (FMO) Theory is a key concept used in this context. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. For this compound, the HOMO is expected to be localized around the nitrogen atom of the dimethylamino group due to the presence of its lone pair of electrons. This indicates that the nitrogen atom is the primary site for electrophilic attack.
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. The LUMO is likely distributed over the alkyl chain and the nitrogen atom.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests that the molecule is more easily polarized and reactive.
Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the charge distribution on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would show a region of negative potential (red/yellow) around the nitrogen atom, confirming it as a site for protonation or interaction with electrophiles. The alkyl chain would exhibit a more neutral potential (green).
Table 2: Typical Quantum Chemical Descriptors for a Tertiary Amine These values are representative and intended to illustrate the outputs of quantum chemical calculations. Actual values for this compound would depend on the specific level of theory and basis set used.
| Quantum Chemical Parameter | Typical Calculated Value | Interpretation |
| EHOMO | ~ -6.0 eV | Indicates electron-donating ability (nucleophilicity) |
| ELUMO | ~ 1.5 eV | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | ~ 7.5 eV | Reflects chemical reactivity and stability |
| Dipole Moment | ~ 0.8 Debye | Measures the overall polarity of the molecule |
Predictive Studies of N,N-Dimethylheptylamine Behavior in Diverse Chemical Environments
Computational models can also be used to predict how this compound will behave in different chemical environments, such as in various solvents or in the presence of other chemical species.
Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its properties. By calculating a set of molecular descriptors for this compound (e.g., molecular weight, volume, surface area, polarity, and quantum chemical parameters), its behavior in different contexts can be predicted. For instance, QSPR models have been developed to predict the degradation rates of amines in industrial processes or their efficiency in CO2 capture systems. nih.govresearchgate.netacs.org Such models could be applied to predict the environmental fate or industrial performance of N,N-Dimethylheptylamine.
The behavior of this compound as a potential corrosion inhibitor can also be studied computationally. researchgate.netresearchgate.net Molecular dynamics simulations can be used to model the adsorption of the molecule onto a metal surface. Quantum chemical calculations can help to understand the nature of the interaction between the amine and the metal. The electron-rich nitrogen atom can donate its lone pair of electrons to the vacant d-orbitals of the metal, forming a protective layer that inhibits corrosion. The long heptyl chain would contribute to the formation of a hydrophobic barrier on the surface.
Solvation Models are used to predict the behavior of a molecule in solution. By including the effects of a solvent (either explicitly with individual solvent molecules or implicitly as a continuum), calculations can predict properties such as solubility and the relative stability of different conformers in various media. For this compound, these models would predict its low solubility in polar solvents like water and high solubility in nonpolar organic solvents.
Derivatives, Analogs, and Structure Activity Relationships of 1 Dimethylamino Heptane
Systematic Synthesis of Structural Analogs and Homologues (e.g., N,N-Dimethyloctylamine, N,N-Dimethylnonylamine)
The systematic synthesis of 1-(dimethylamino)heptane and its longer-chain homologues, such as N,N-dimethyloctylamine and N,N-dimethylnonylamine, can be achieved through several established synthetic routes. These methods allow for the controlled elongation of the alkyl chain, providing a homologous series for structure-activity relationship studies. Key methods include reductive amination, direct alkylation, and the hydrogenation of amides.
Reductive Amination: This is a highly effective and common method for producing tertiary amines. wikipedia.orgmasterorganicchemistry.com The process involves the reaction of a long-chain aldehyde (e.g., heptanal (B48729), octanal, or nonanal) with dimethylamine (B145610) in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced to the final tertiary amine. wikipedia.org This one-pot reaction is favored for its efficiency and for avoiding the formation of quaternary ammonium (B1175870) salts. wikipedia.orgnrochemistry.com Common reducing agents include sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. masterorganicchemistry.commdma.ch A combination of titanium(IV) isopropoxide and sodium borohydride has been noted as a particularly efficient, safe, and convenient system for the reductive alkylation of dimethylamine. mdma.ch
Eschweiler-Clarke Reaction: This classic reaction provides another route for the exhaustive methylation of primary or secondary amines to form tertiary amines, using excess formic acid and formaldehyde (B43269). wikipedia.orgname-reaction.com For the synthesis of the target compounds, one would start with the corresponding primary amine (e.g., heptylamine) which would be N,N-dimethylated in a one-pot procedure. nrochemistry.comjk-sci.com The reaction is driven by the irreversible loss of carbon dioxide gas and reliably stops at the tertiary amine stage without forming quaternary ammonium salts. wikipedia.org
Direct Alkylation of Dimethylamine: N,N-dimethylalkylamines can be synthesized by the direct reaction of dimethylamine with an appropriate alkyl halide (e.g., 1-bromoheptane). However, this method can suffer from limitations, including the potential for over-alkylation to form quaternary ammonium salts and the need for elevated temperatures and pressures, particularly when using gaseous dimethylamine. mdma.ch
Hydrogenation of N,N-Dimethylamides: A robust industrial method involves the catalytic hydrogenation of N,N-dimethylalkylamides. google.comsemanticscholar.org For instance, N,N-dimethyldodecylamine is produced by the hydrogenation of N,N-dimethyldodecylamide over a Ni/γ-Al2O3 catalyst. semanticscholar.org This method can be applied to the shorter-chain amides to yield the corresponding heptyl, octyl, and nonyl derivatives. Using a copper chromite catalyst doped with manganese has been shown to be effective in producing N,N-dimethyl-N-alkylamines that are substantially free of alcohol impurities. google.com
The systematic nature of these syntheses allows for the production of a series of N,N-dimethylalkylamines with varying chain lengths by simply changing the starting aldehyde, halide, or amide.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Primary Product | Key Advantages |
|---|---|---|---|---|
| Reductive Amination | Heptanal, Octanal, or Nonanal; Dimethylamine | NaBH3CN, NaBH4, or H2/Pd/C | N,N-Dimethylheptylamine, etc. | High selectivity, avoids quaternary salts. wikipedia.org |
| Eschweiler-Clarke Reaction | Heptylamine (B89852), Octylamine, or Nonylamine | Formaldehyde, Formic Acid | N,N-Dimethylheptylamine, etc. | Stops cleanly at the tertiary amine. wikipedia.org |
| Hydrogenation of Amides | N,N-Dimethylheptanamide, etc. | Copper Chromite-Manganese or Ni/γ-Al2O3 | N,N-Dimethylheptylamine, etc. | High purity product, suitable for industrial scale. google.com |
Analysis of Structural Modifications on Catalytic Performance and Interfacial Behavior
Structural modifications within the homologous series of this compound, specifically the elongation of the alkyl chain to octyl and nonyl groups, have a pronounced effect on both catalytic performance and interfacial properties.
Catalytic Performance: Tertiary amines are widely used as catalysts, particularly in the production of polyurethane foams, where they accelerate the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions. topicsonchemeng.org.my The catalytic activity of a tertiary amine is primarily dependent on its basicity and the steric hindrance around the nitrogen atom. gvchem.comresearchgate.net
Interfacial Behavior: Long-chain N,N-dimethylalkylamines function as surfactants due to their amphiphilic nature, possessing a hydrophilic dimethylamino head group and a hydrophobic alkyl tail. guidechem.comresearchgate.net This structure allows them to reduce the surface tension of liquids. guidechem.com The length of the hydrophobic tail is a critical factor determining their interfacial properties.
As the alkyl chain is lengthened from heptyl (C7) to octyl (C8) and nonyl (C9), the hydrophobicity of the molecule increases. This structural change generally leads to:
Increased Surface Activity: Longer alkyl chains are more effective at disrupting the cohesive energy at the water surface, leading to a greater reduction in surface tension.
Lower Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant molecules begin to form micelles. A longer hydrophobic tail makes the molecule less soluble in aqueous solutions, causing it to aggregate into micelles at a lower concentration.
Enhanced Emulsifying and Wetting Properties: The improved surfactant capabilities make these compounds valuable as intermediates in the synthesis of more complex cationic and amphoteric surfactants used in detergents, emulsifiers, and personal care products. nbinno.com N,N-Dimethyloctylamine, for example, is noted for its role as a surfactant, emulsifier, and corrosion inhibitor. guidechem.com
| Compound | Alkyl Chain Length | Expected Effect on Catalytic Activity | Expected Effect on Surface Tension | Expected Critical Micelle Concentration (CMC) |
|---|---|---|---|---|
| This compound | C7 | Baseline | Baseline | Baseline |
| N,N-Dimethyloctylamine | C8 | Slightly lower due to steric hindrance | Lower than C7 | Lower than C7 |
| N,N-Dimethylnonylamine | C9 | Slightly lower than C8 | Lower than C8 | Lower than C8 |
Comparative Research on Related Tertiary Amines in Specialized Applications
Comparative research on N,N-dimethylalkylamines demonstrates that the choice of a specific homologue is highly dependent on the target application, as the alkyl chain length dictates a trade-off between different physical and chemical properties.
Polyurethane Foam Production: In the formulation of polyurethane foams, a precise balance between the gelling and blowing reactions is essential to achieve the desired foam properties, such as cell structure, density, and mechanical strength. While highly active catalysts are often desired, factors like volatility and processability are also critical. A shorter-chain amine like this compound would be more volatile than its octyl or nonyl counterparts. While sometimes undesirable, higher volatility can be exploited in applications requiring a "fugitive" catalyst that provides surface cure without remaining in the final product. poliuretanos.com.br In contrast, longer-chain amines like N,N-dimethylnonylamine offer lower volatility, which is advantageous for reducing workplace emissions and minimizing their contribution to foam odor. The choice of chain length allows formulators to fine-tune reaction profiles and the physical characteristics of the final foam.
Surfactants and Emulsifiers: The effectiveness of these amines as surfactant intermediates is directly tied to their alkyl chain length. N,N-dimethyloctylamine is specifically mentioned as a crucial intermediate for creating cationic and amphoteric surfactants, as well as being used directly as an asphalt (B605645) emulsifier and corrosion inhibitor. guidechem.comnbinno.com For applications requiring strong emulsification in highly nonpolar media (like crude oil or asphalt), a longer alkyl chain such as that in N,N-dimethylnonylamine would likely be more effective due to its increased lipophilicity. Comparative studies would therefore select the homologue that provides the optimal hydrophilic-lipophilic balance (HLB) for the specific system being emulsified or treated.
Emerging Research Frontiers and Future Directions for 1 Dimethylamino Heptane
Development of Novel Synthetic Methodologies and Catalytic Applications
The synthesis of tertiary amines is a cornerstone of organic chemistry, and innovation in this area directly impacts the accessibility and application of compounds like 1-(Dimethylamino)heptane.
Novel Synthetic Methodologies: Future research is focused on developing more efficient, selective, and sustainable methods for the synthesis of N,N-dimethylalkylamines. Traditional methods often involve harsh reagents and produce significant waste. semanticscholar.org Modern approaches, applicable to the synthesis of this compound, are increasingly aligned with the principles of green chemistry.
Key areas of development include:
Catalytic Hydrogenation: The catalytic hydrogenation of N,N-dimethyldodecylamide over Ni/γ-Al2O3 catalysts has been shown to produce N,N-dimethyldodecylamine with high conversion and selectivity. semanticscholar.org A similar strategy could be optimized for N,N-dimethylheptanamide. Another patented process describes the hydrogenation of N,N-dimethylalkylamides using copper chromite catalysts doped with manganese, which effectively minimizes the formation of alcohol byproducts. google.com
Reductive Amination: One-pot reductive amination of fatty alcohols with dimethylamine (B145610) using catalysts like Cu/Ni-based colloids presents a direct and efficient route to long-chain tertiary amines. researchgate.net Applying this to heptanol (B41253) would offer a streamlined synthesis of this compound. Similarly, reacting an aldehyde (heptanal) with dimethylamine and hydrogen in the presence of various hydrogenation catalysts (Ni, Co, Cu, etc.) is a viable industrial pathway. google.com
Advanced N-Dimethylation: Heterogeneous catalysts, such as carbon-supported Ruthenium (Ru/C) nanoparticles, are being used for the selective N-dimethylation of various primary and secondary amines using formaldehyde (B43269) as the carbon source. nih.gov This method's operational simplicity and high turnover number make it an attractive green alternative for producing N,N-dimethylated amines. nih.gov
A comparison of potential synthetic routes highlights the shift towards more sustainable catalytic processes.
| Methodology | Precursors | Catalyst Example | Key Advantages | Reference |
| Catalytic Amide Hydrogenation | N,N-Dimethylheptanamide, H₂ | Manganese-doped Copper Chromite | High selectivity, minimal alcohol byproduct | google.com |
| Reductive Amination of Alcohols | Heptanol, Dimethylamine | Cu/Ni-based Colloidal Catalyst | One-pot reaction, utilizes active hydrogen from alcohol dehydrogenation | researchgate.net |
| Reductive Amination of Aldehydes | Heptanal (B48729), Dimethylamine, H₂ | Ni, Co, Cu, Pd, or Pt-based | Established industrial method, high throughput | google.com |
| Catalytic N-Dimethylation | Heptylamine (B89852), Formaldehyde, H₂ | Ruthenium on Carbon (Ru/C) | Heterogeneous catalyst, operational simplicity, good functional group compatibility | nih.gov |
Catalytic Applications: While tertiary amines are often used as catalysts themselves, particularly as Brønsted bases in reactions like the Baylis-Hillman reaction, the specific catalytic applications of this compound are not yet well-defined. researchgate.net However, its structural properties—a sterically accessible nitrogen atom with a non-polar heptyl chain—suggest potential roles as a phase-transfer catalyst or as a ligand for metal catalysts in organic synthesis, particularly in reactions involving non-polar substrates and solvents. Future research could explore its efficacy in promoting reactions such as dehydrohalogenations or as a component in catalyst systems for polymerization.
Exploration in Advanced Materials Science and Engineering
The incorporation of long-chain alkylamines into polymeric structures is a promising frontier for creating advanced materials with tailored properties. While direct research on this compound in this field is limited, related compounds provide a clear indication of future possibilities.
Polymerizable Amine Coinitiators: Research into dental resins has led to the synthesis of polymerizable amine coinitiators like N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine. nih.gov This molecule replaces traditional, non-polymerizable amine accelerators. The key advantage is that the amine becomes covalently bound within the polymer matrix, significantly reducing the amount of leachable small molecules. nih.gov This concept could be extended to a functionalized derivative of this compound, which, when incorporated into polymers, could impart hydrophobicity and basicity.
Functional Copolymers: Hydrogels based on N,N-dimethyl acrylamide (B121943) have been synthesized for various applications, including as antibacterial materials. mdpi.com By designing a polymerizable monomer derived from this compound, it could be incorporated into copolymers. The long heptyl chain would be expected to influence the material's thermal and mechanical properties, such as its glass transition temperature and hydrophobicity, opening avenues for its use in coatings, adhesives, or functional membranes.
Aerogel Development: In the synthesis of recyclable polyhexahydrotriazine (PHT) aerogels, solvents like N,N-dimethyl lactamide (B1674226) have been shown to be critical in controlling the morphology and properties of these highly porous, insulating materials. mdpi.com While not a direct component, the use of N,N-dimethyl substituted compounds as solvents or additives highlights the role such structures can play in the fabrication of advanced materials. The specific properties of this compound could be investigated for its potential role as a pore-templating agent or stabilizer in similar systems.
Potential for Interdisciplinary Applications in Chemical Biology and Environmental Chemistry
The interface of chemistry with biology and environmental science offers significant opportunities for discovering new roles for this compound.
Chemical Biology: The biological activities of long-chain amines are an area of active investigation. A study on simple lipid-like molecules revealed that long-chain amines and their corresponding quaternary ammonium (B1175870) salts can act as inhibitors of dynamin GTPase activity, a key enzyme involved in cellular membrane trafficking. nih.gov The inhibitory potency was found to be linked to the alkyl chain length and the quaternization of the amine. nih.gov This finding suggests that this compound and its derivatives could be valuable probes for studying cellular processes or as starting points for the development of new therapeutic agents.
Environmental Chemistry: The environmental fate of alkylamines is crucial for assessing their ecological impact. Research has shown that long-chain primary alkylamines are biodegradable by various microorganisms. nih.gov
Biodegradation Pathways: Studies on Pseudomonas species have demonstrated the ability to degrade primary alkylamines with chain lengths from C3 to C18. nih.gov The degradation is initiated by a C-N bond cleavage to form an alkanal, which is then oxidized to the corresponding fatty acid and subsequently metabolized. nih.gov A denitrifying bacterium, Pseudomonas stutzeri, has also been shown to mineralize long-chain primary alkylamines under anaerobic conditions. nih.gov Although this compound is a tertiary amine, these findings suggest that microbial degradation pathways for the heptyl chain likely exist. Future research should focus on identifying microbial strains capable of metabolizing N,N-dimethylalkylamines and elucidating the specific enzymatic pathways involved.
Environmental Fate Considerations: The physicochemical properties of this compound, such as its moderate water solubility and affinity for organic matter, will govern its distribution in the environment. Like other tertiary amines, its potential to participate in atmospheric photochemistry or contribute to the formation of disinfection byproducts such as N-nitrosodimethylamine (NDMA) in water treatment processes warrants further investigation, although NDMA formation is more directly linked to secondary amines. nih.gov
| Microorganism | Amine Substrate(s) | Degradation Condition | Key Finding | Reference(s) |
| Pseudomonas sp. strain BERT | Primary alkylamines (C3 to C18) | Aerobic | Degrades amines via C-N cleavage to alkanals and then fatty acids. | nih.gov |
| Pseudomonas stutzeri strain ZN6 | Primary alkylamines (C4 to C18) | Anaerobic (Denitrifying) | Capable of complete mineralization of long-chain alkylamines. | nih.gov, oup.com |
Considerations for Sustainable and Green Chemistry Applications of N,N-Dimethylheptylamine
The principles of green chemistry are increasingly guiding the development of chemical processes. Applying these principles to the synthesis and use of this compound can enhance its environmental profile and economic viability.
Atom-Economic Syntheses: Future synthetic methodologies will prioritize atom economy, minimizing waste by maximizing the incorporation of reactant atoms into the final product. Catalytic routes, such as the direct amination of heptanol, are inherently more atom-economical than multi-step classical syntheses. researchgate.net
Use of Renewable Feedstocks: The development of biorefineries offers the potential to source precursors like heptanol or heptanal from biomass. Creating pathways to synthesize this compound from such renewable starting materials would significantly improve its sustainability.
Green Catalysts and Solvents: Employing reusable heterogeneous catalysts, such as the Ru/C or Ni/NiO@C systems, reduces the environmental burden associated with catalyst waste. semanticscholar.orgnih.gov Furthermore, exploring the use of greener solvents or solvent-free reaction conditions is a key goal. For instance, dimethyl carbonate has been investigated as a green and non-toxic methylating agent for synthesizing onium ionic liquids, offering a less hazardous alternative to traditional methylating agents. unive.it
Designing for Degradation: Understanding the biodegradation pathways of this compound is crucial. nih.govnih.gov This knowledge can inform the design of related molecules, such as surfactants or functional additives, that perform their desired function and then break down into benign substances in the environment, avoiding persistence and long-term ecological risks.
By focusing on these emerging research frontiers, the scientific community can unlock the full potential of this compound, transforming it into a key component in the development of advanced materials, novel chemical-biological tools, and more sustainable chemical processes.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify methyl groups (δ 2.1–2.3 ppm for N(CH₃)₂) and the heptane backbone (δ 1.2–1.5 ppm for CH₂ groups).
- ¹³C NMR : Confirm dimethylamino carbon signals (δ 40–45 ppm) and aliphatic chain resonances.
- Mass Spectrometry (GC-MS) : Use electron ionization (EI) to detect molecular ion peaks (expected m/z ≈ 157) and fragmentation patterns (e.g., loss of CH₃ groups).
Cross-validate with databases like NIST for structural confirmation .
Advanced Research: How do local composition models explain the thermodynamic behavior of this compound in binary mixtures?
Methodological Answer :
Apply the Renon-Prausnitz equation, which incorporates nonrandomness parameters (α₁₂) to predict activity coefficients in liquid mixtures. For example:
- Model Setup : Use vapor-liquid equilibrium (VLE) data to fit α₁₂ for mixtures with polar solvents (e.g., water, ethanol).
- Validation : Compare predicted vs. experimental Gibbs free energy deviations. Strong nonideality (e.g., phase separation) requires α₁₂ > 0.5.
This approach resolves discrepancies in solubility data by accounting for molecular interactions (e.g., hydrogen bonding with the dimethylamino group) .
Advanced Research: What toxicological endpoints should be prioritized in assessing this compound's safety?
Methodological Answer :
Follow ATSDR guidelines for structurally similar amines (e.g., naphthalene derivatives):
- Exposure Routes : Prioritize oral and inhalation pathways due to volatility and potential bioaccumulation.
- Health Outcomes : Focus on hepatic/renal effects (e.g., enzyme elevation in serum) and respiratory irritation (e.g., histopathology in rodent models).
- Study Design : Use Table B-1 () to select endpoints like body weight changes, organ toxicity, and hematological parameters .
Advanced Research: How can computational methods predict the reactivity of this compound in nucleophilic environments?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate electron density maps. The dimethylamino group’s lone pair on nitrogen drives nucleophilic reactivity.
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water) to predict hydrolysis rates.
Validate with experimental kinetic studies (e.g., reaction with methyl iodide to assess alkylation efficiency) .
Data Contradiction Analysis: How to resolve discrepancies in reported solubility data for this compound?
Q. Methodological Answer :
- Experimental Replication : Standardize conditions (temperature ±0.1°C, solvent purity ≥99.9%).
- Thermodynamic Consistency Tests : Use the Renon-Prausnitz model to check if activity coefficients align with observed phase behavior.
- Meta-Analysis : Compare datasets across studies, excluding outliers with improper calibration (e.g., unaccounted moisture in hygroscopic solvents) .
Advanced Research: What chromatographic techniques separate stereoisomers of this compound derivatives?
Methodological Answer :
For chiral resolution (if applicable):
- Chiral HPLC : Use a cellulose-based stationary phase (e.g., Chiralcel OD-H) with hexane/isopropanol (95:5) mobile phase. Optimize flow rate (1.0 mL/min) and column temperature (25°C).
- Synthesis of Enantiomers : Reference stereoselective methods for dimethylamino compounds, such as asymmetric hydrogenation with Ru-BINAP catalysts .
Advanced Research: How does this compound interact with biological membranes in pharmacokinetic studies?
Q. Methodological Answer :
- Lipophilicity Assays : Measure logP values (e.g., shake-flask method) to predict membrane permeability. The heptane chain likely enhances lipophilicity.
- MD Simulations : Model bilayer penetration using CHARMM36 force fields. Focus on amine group interactions with phospholipid headgroups.
Correlate results with in vitro absorption models (e.g., Caco-2 cell monolayers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
